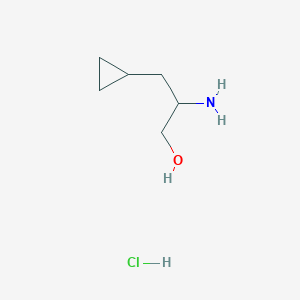

2-Amino-3-cyclopropylpropan-1-ol hydrochloride

描述

2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a chiral primary amine hydrochloride with the molecular formula C₆H₁₃NO·HCl (CID: 55254354) and CAS number 1226127-55-4 . Its structure features a cyclopropyl group attached to the β-carbon of a propanolamine backbone, with an amino group at the α-position and a hydroxyl group at the terminal carbon. The SMILES notation is C1CC1CC(CO)N, and the InChIKey is FOLTVANRLLYQGK-UHFFFAOYSA-N .

属性

IUPAC Name |

2-amino-3-cyclopropylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-6(4-8)3-5-1-2-5;/h5-6,8H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZXSPOSGQUALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379954-21-8 | |

| Record name | 2-amino-3-cyclopropylpropan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclopropylation

- The cyclopropyl group is introduced via transition-metal-catalyzed cyclopropanation reactions , commonly employing rhodium or copper catalysts.

- Typical reagents include diazo compounds and alkenes, which undergo cyclopropanation under controlled temperature and inert atmosphere conditions.

- This step is critical for installing the strained three-membered ring essential to the compound’s bioactivity.

Amination

- The cyclopropylated intermediate is subjected to amination , often using ammonia or primary/secondary amines.

- Reaction conditions typically involve elevated temperatures (80–120 °C) and moderate pressures (2–5 bar) to facilitate nucleophilic substitution or reductive amination.

- The process yields the amino alcohol backbone characteristic of 2-Amino-3-cyclopropylpropan-1-ol.

Hydrochloride Salt Formation

- The free amine is converted into its hydrochloride salt by reaction with aqueous or gaseous hydrochloric acid.

- This step improves the compound’s stability, crystallinity, and solubility , which are critical for isolation and handling.

- The reaction is typically carried out at room temperature or slightly elevated temperatures with controlled acid equivalents.

Industrial Scale Considerations

- Industrial synthesis often employs batch or continuous flow reactors to optimize yield and purity.

- Use of efficient catalysts and optimized reaction times minimizes byproduct formation and environmental impact.

- Salt formation is carefully controlled to avoid excess acid and residual solvents.

Representative Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes/Byproducts |

|---|---|---|

| Cyclopropylation | Rhodium catalyst, diazo compound, alkene | Unreacted alkene, diazo byproducts |

| Amination | NH₃ or alkylamines, 80–120 °C, 2–5 bar pressure | Secondary amines, unreacted cyclopropane |

| Hydrochloride Salt Formation | HCl (aqueous/gaseous), room temp to 40 °C | Residual solvents, excess HCl |

Research Findings and Optimization

- Studies demonstrate that transition-metal catalysts such as rhodium complexes provide high regio- and stereoselectivity in cyclopropylation, critical for obtaining the desired chiral centers.

- Amination efficiency improves with controlled temperature and pressure, reducing side reactions like over-alkylation.

- Hydrochloride salt formation is optimized by using stoichiometric acid amounts and controlled addition rates to avoid decomposition or salt impurities.

- Analytical techniques such as NMR, HPLC, and mass spectrometry confirm the purity and structural integrity of the final product.

Analytical Characterization

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm cyclopropyl and amino alcohol structure | ¹H and ¹³C NMR to identify proton/carbon environments |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and impurity profiling | Quantifies residual starting materials and byproducts |

| Mass Spectrometry (MS) | Molecular weight confirmation | Electrospray ionization (ESI-MS) for [M+H]⁺ ion detection |

| X-ray Diffraction (XRD) | Stereochemical and crystallinity analysis | Used if crystalline hydrochloride salt is obtained |

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclopropylation | Rhodium catalyst, diazo compound, alkene | Cyclopropylated intermediate |

| 2 | Amination | Ammonia/alkylamine, 80–120 °C, 2–5 bar | Amino alcohol intermediate |

| 3 | Hydrochloride Salt Formation | Aqueous/gaseous HCl, controlled temp | 2-Amino-3-cyclopropylpropan-1-ol hydrochloride salt |

化学反应分析

Types of Reactions

2-Amino-3-cyclopropylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Nucleophiles: Such as halides, alkoxides, or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学研究应用

Chemistry

2-Amino-3-cyclopropylpropan-1-ol hydrochloride serves as a crucial building block in organic synthesis, enabling the formation of complex molecules through various chemical reactions:

- Oxidation : Can be oxidized to yield ketones or aldehydes.

- Reduction : Reduction reactions can convert it into alcohols or amines.

- Substitution Reactions : The amino group can participate in nucleophilic substitutions to form diverse derivatives.

Biological Research

The compound is investigated for its potential effects on biological systems:

- Enzyme Mechanisms : Used in studies to understand enzyme interactions and mechanisms.

- Pharmacological Studies : Explored for its therapeutic properties, particularly in modulating neurotransmitter systems and influencing protein interactions .

Medicinal Chemistry

There is ongoing research into the compound's potential as a precursor for drug development:

- Its unique structure allows it to interact with specific molecular targets, such as receptors and enzymes, potentially leading to new therapeutic agents .

Industrial Applications

In industry, this compound is utilized in the production of fine chemicals and pharmaceuticals:

- It acts as an intermediate in synthesizing specialty chemicals, which are essential for various applications in materials science and biochemistry .

Case Studies and Research Findings

Several studies highlight the compound's versatility:

- Enzyme Interaction Studies : Research has shown that this compound can bind to specific enzymes, influencing their activity. This has implications for drug design targeting enzyme pathways involved in diseases .

- Pharmacodynamics Research : Investigations into its pharmacological properties indicate that it may affect neurotransmitter systems, suggesting potential applications in treating neurological disorders .

- Synthetic Pathway Optimization : Industrial studies focused on optimizing synthetic routes have demonstrated improved yields through the use of catalytic processes, enhancing the feasibility of large-scale production for pharmaceutical applications.

作用机制

The mechanism of action of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

1-Cyclopropylpropan-2-amine Hydrochloride

- Molecular Formula : C₆H₁₄ClN (CAS: 57294-58-3)

- Structural Differences : Lacks the hydroxyl group present in the target compound, replacing the terminal -CH₂OH with -CH₃.

- Properties : Lower molecular weight (135.64 g/mol vs. ~165.64 g/mol for the target compound) and reduced polarity due to the absence of a hydroxyl group .

2-Cyclopropyl-3-phenylpropan-1-amine Hydrochloride

- Structural Differences : Substitutes the hydroxyl group with a phenyl ring, introducing aromaticity and bulkiness .

- Synthetic Utility: The phenyl group may enhance stability in non-polar solvents but reduce solubility in aqueous media.

2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride

- Molecular Formula: C₉H₁₁Cl₂NO (CAS: 474709-89-2/474709-92-7)

- Structural Differences : Replaces the cyclopropyl and hydroxyl groups with a 3-chlorophenyl ketone moiety .

- Properties : The ketone group introduces strong electron-withdrawing effects, altering reactivity (e.g., susceptibility to nucleophilic attack) compared to the hydroxyl group in the target compound.

- Applications : Likely used in synthesizing β-ketoamine derivatives or as a precursor for heterocyclic compounds.

1-Chloro-2-methyl-2-propanol

- Molecular Formula : C₄H₉ClO (CAS: 558-42-9)

- Structural Differences: Contains a chlorine atom instead of an amino group and lacks the cyclopropyl ring .

- Toxicity : Classified as hazardous, requiring stringent safety measures (e.g., skin/eye protection) due to its reactive chlorine substituent .

- Reactivity : More prone to nucleophilic substitution reactions compared to the target compound’s amine-hydroxyl system.

Comparative Analysis Table

| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 2-Amino-3-cyclopropylpropan-1-ol HCl | C₆H₁₃NO·HCl | Amino, hydroxyl, cyclopropyl | ~165.64 | Chiral, polar, hydrogen-bonding capable |

| 1-Cyclopropylpropan-2-amine HCl | C₆H₁₄ClN | Amino, cyclopropyl | 135.64 | Non-polar, simpler amine |

| 2-Cyclopropyl-3-phenylpropan-1-amine HCl | C₁₂H₁₆ClN | Amino, phenyl, cyclopropyl | ~209.72 | Hydrophobic, sterically hindered |

| 2-Amino-1-(3-chlorophenyl)propan-1-one HCl | C₉H₁₁Cl₂NO | Amino, ketone, chlorophenyl | ~228.10 | Electron-deficient, reactive ketone |

| 1-Chloro-2-methyl-2-propanol | C₄H₉ClO | Chlorine, hydroxyl | 108.57 | Reactive, hazardous |

生物活性

2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a compound of growing interest in the fields of medicinal chemistry and biological research. Its unique cyclopropyl structure and amino alcohol functionality suggest potential interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

This compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution. The compound's structure allows for diverse transformations that can lead to various derivatives useful in research and pharmaceutical development.

| Reaction Type | Description |

|---|---|

| Oxidation | Can yield ketones or aldehydes. |

| Reduction | Converts to corresponding alcohols or amines. |

| Substitution | The amino group can participate in nucleophilic substitution reactions. |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to physiological effects.

- Molecular Targets : The compound may act as a ligand for specific receptors or enzymes, influencing their activity.

- Pathways Involved : It has been implicated in pathways related to cell cycle regulation and apoptosis, particularly in cancer research contexts.

Biological Activity and Research Findings

Recent studies have explored the biological implications of this compound across various domains:

-

Cancer Research :

- The compound has shown potential as a precursor in the synthesis of inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Overexpression of CDKs is associated with various cancers, making their inhibition a viable therapeutic strategy .

- Case studies indicate that derivatives of this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential.

-

Neuropharmacology :

- Investigations into the neuropharmacological effects suggest that the compound may influence neurotransmitter systems, potentially offering insights into treatments for neurodegenerative diseases.

-

Enzyme Interaction Studies :

- Research has demonstrated that this compound can modulate enzyme activity within certain metabolic pathways, indicating its role as an allosteric modulator.

Case Studies

Several notable case studies have highlighted the effectiveness of this compound:

- Case Study 1 : In vitro studies demonstrated that derivatives of this compound reduced the proliferation of breast cancer cell lines by inhibiting CDK2 activity, leading to cell cycle arrest .

- Case Study 2 : A study on neuronal cells indicated that treatment with this compound resulted in enhanced synaptic plasticity markers, suggesting potential applications in cognitive enhancement therapies.

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific cyclopropyl and amino alcohol structure, which imparts distinct chemical and biological properties compared to similar compounds.

| Compound | Key Features |

|---|---|

| (S)-2-Amino-3-cyclopropylpropan-1-ol HCl | Enantiomer with different biological activity. |

| 2-Amino-3-cyclopropylpropan-1-ol | Non-salt form; less soluble but retains similar properties. |

常见问题

Q. What are the established synthetic routes for 2-amino-3-cyclopropylpropan-1-ol hydrochloride?

Methodological Answer: The synthesis typically involves three key steps:

Cyclopropylation : Introduce the cyclopropyl group via a transition-metal-catalyzed reaction (e.g., rhodium or copper catalysts) using diazo compounds and alkenes.

Amination : React the cyclopropane intermediate with ammonia or alkylamines under controlled pressure and temperature to form the amine backbone.

Hydrochloride Salt Formation : Treat the free amine with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility.

Industrial-scale synthesis may employ continuous flow reactors for improved efficiency and purity .

Q. Table 1: Common Reagents and Conditions

| Step | Reagents/Conditions | Major Byproducts |

|---|---|---|

| Cyclopropylation | Rhodium catalyst, diazo compound, alkene | Unreacted alkene, diazo byproducts |

| Amination | NH₃, 80–120°C, 2–5 bar pressure | Secondary amines, unreacted cyclopropane |

| Salt Formation | HCl (aqueous or gaseous) | Residual solvents, excess HCl |

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopropyl proton environments and amine/ol groups.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect polar impurities (e.g., unreacted amine).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H⁺] ion).

- X-ray Diffraction (XRD) : Resolve stereochemistry if crystallinity is achieved.

Standardize against certified reference materials (CRMs) for accuracy .

Advanced Research Questions

Q. How can researchers address instability during synthesis due to reactive functional groups?

Methodological Answer: Instability often arises from proximity of amine and hydroxyl groups. Mitigation strategies include:

- Low-Temperature Amination : Reduce side reactions (e.g., oxidation) by maintaining temperatures below 50°C.

- Protective Groups : Temporarily block the hydroxyl group (e.g., silyl ethers) during amination .

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation.

Monitor reaction progress via inline FTIR or Raman spectroscopy to detect intermediates .

Q. How to resolve contradictory spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer: Contradictions may stem from dynamic effects (e.g., rotamers) or impurities. Steps for resolution:

2D NMR (COSY, HSQC) : Assign coupling patterns and verify connectivity.

Variable Temperature NMR : Identify temperature-dependent conformational changes.

Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian software).

Cross-validate with alternative techniques like circular dichroism (CD) for chiral centers .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-ruthenium complexes) during cyclopropylation.

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.

- Chiral Chromatography : Purify using chiral stationary phases (CSPs) like cellulose derivatives.

Validate enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. Table 2: Troubleshooting Common Synthesis Challenges

| Issue | Root Cause | Solution |

|---|---|---|

| Low Yield | Incomplete cyclopropylation | Optimize catalyst loading (e.g., 5 mol% Rh₂(OAc)₄) |

| Impurity Peaks (HPLC) | Residual solvents or byproducts | Use gradient elution with acetonitrile/water |

| Hydrolysis of Hydrochloride | Moisture exposure | Store under desiccation, use anhydrous HCl gas |

Q. How to design biological assays for studying this compound’s interactions with enzymes?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure activity changes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

- Molecular Docking : Screen against protein databases (PDB) to predict binding sites.

Validate with knock-out models or siRNA silencing in cell-based studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。